An In-depth Technical Guide to Dicamba-(CH2)5-acid: Structure, Properties, and Application in Immunoassay Development
An In-depth Technical Guide to Dicamba-(CH2)5-acid: Structure, Properties, and Application in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dicamba-(CH2)5-acid, a key derivative of the widely used herbicide Dicamba (B1670444). The focus of this document is on its chemical structure, physicochemical properties, and its pivotal role as an immunizing hapten for the development of sensitive and specific immunoassays for Dicamba.
Chemical Structure and Identification
Dicamba-(CH2)5-acid, systematically named 4-(6-carboxyhexyl)-3,6-dichloro-2-methoxybenzoic acid, is a synthetic derivative of Dicamba. The core structure of Dicamba, 3,6-dichloro-2-methoxybenzoic acid, is modified by the attachment of a six-carbon aliphatic chain with a terminal carboxylic acid group at the 4-position of the phenyl ring.
Chemical Structure:
Key Identifiers:
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CAS Number: 2892008-07-8[1]
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Molecular Formula: C₁₄H₁₆Cl₂O₅[1]
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SMILES: O=C(O)CCCCCC1=CC(Cl)=C(OC)C(C(=O)O)=C1Cl[1]
Physicochemical Properties
While specific experimentally determined physicochemical data for Dicamba-(CH2)5-acid is limited in publicly available literature, the following table summarizes the known properties of the parent compound, Dicamba, and predicted properties for Dicamba-(CH2)5-acid. The addition of the carboxyhexyl chain is expected to influence properties such as molecular weight, solubility, and lipophilicity (LogP).
| Property | Dicamba | Dicamba-(CH2)5-acid (Predicted/Calculated) | Reference |
| Molecular Weight | 221.04 g/mol | 335.18 g/mol | [2] |
| Melting Point | 114-116 °C | Not available | [2] |
| Boiling Point | Not available | Not available | |
| Water Solubility | 4.5 g/L (at 25 °C) | Expected to be lower than Dicamba due to the larger hydrophobic alkyl chain, but the terminal carboxyl group will contribute to some aqueous solubility, especially at higher pH. | [2] |
| pKa | ~1.9 (for the benzoic acid) | Expected to have two pKa values: one similar to Dicamba for the benzoic acid (~1.9) and another for the terminal carboxylic acid (~4.8). | |
| LogP | 2.2 | Expected to be higher than Dicamba, indicating increased lipophilicity. |
Biological Activity and Mechanism of Action
Herbicidal Action of the Parent Compound (Dicamba)
Dicamba is a synthetic auxin herbicide.[2] It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth in susceptible broadleaf weeds.[2] At a molecular level, it is believed to bind to auxin receptors, leading to downstream effects on gene expression that disrupt normal cell growth, division, and differentiation, ultimately causing plant death.[2]
Potential Role of Dicamba-(CH2)5-acid
Given its structure, Dicamba-(CH2)5-acid is unlikely to be used directly as a herbicide. Its primary documented application is as an immunizing hapten.[1][3][4][5][6][7][8] Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein.
It is plausible that if Dicamba-(CH2)5-acid were to enter a plant system, it could potentially be metabolized to release the active Dicamba molecule, thereby acting as a prodrug. However, its main utility lies in the field of analytical chemistry.
Application in Immunoassay Development
The structure of Dicamba-(CH2)5-acid makes it an ideal hapten for the development of immunoassays (like ELISA - Enzyme-Linked Immunosorbent Assay) to detect the parent herbicide, Dicamba.[3][4][5] The aliphatic chain acts as a spacer or "linker," which presents the Dicamba core to the immune system when conjugated to a carrier protein. This allows for the generation of antibodies that are highly specific to the Dicamba molecule itself.
Experimental Protocols
Proposed Synthesis of Dicamba-(CH2)5-acid
While a specific published protocol for the synthesis of 4-(6-carboxyhexyl)-3,6-dichloro-2-methoxybenzoic acid was not found, a plausible synthetic route can be designed based on established organic chemistry reactions, such as a Friedel-Crafts acylation followed by reduction and oxidation.
Detailed Steps (Hypothetical):
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Friedel-Crafts Acylation: Dicamba is reacted with a suitable acylating agent, such as adipoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would introduce a 6-chloro-6-oxohexanoyl group onto the aromatic ring, likely at the 4-position due to directing effects of the existing substituents.
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Clemmensen or Wolff-Kishner Reduction: The ketone group of the acylated intermediate is reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed.
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Hydrolysis/Oxidation: If the starting acylating agent was a diester or had a protected carboxylic acid, a final hydrolysis step would be needed to reveal the terminal carboxylic acid. If the reduction step also affected the benzoic acid, re-oxidation might be necessary.
Note: This is a proposed pathway and would require optimization of reaction conditions and purification steps.
Conjugation to Carrier Protein (Immunogen Preparation)
The carboxylic acid groups of Dicamba-(CH2)5-acid can be coupled to the primary amine groups (e.g., from lysine (B10760008) residues) on a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) using a carbodiimide (B86325) crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[9][10][][12]
Protocol Outline:
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Dissolve Dicamba-(CH2)5-acid in an appropriate organic solvent (e.g., DMF or DMSO).
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Activate the carboxylic acid groups by adding EDC and NHS.
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Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4).
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Slowly add the activated hapten solution to the protein solution with gentle stirring.
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Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
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Remove unconjugated hapten and reaction byproducts by dialysis against PBS.
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Characterize the conjugate to determine the hapten-to-protein molar ratio, for example, by UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Indirect Competitive ELISA Protocol
This protocol outlines a typical indirect competitive ELISA for the detection of Dicamba.
Materials:
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Coating antigen: Dicamba-(CH2)5-acid conjugated to a protein different from the one used for immunization (e.g., OVA if BSA was used for immunization).
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Primary antibody: Raised against the Dicamba-(CH2)5-acid-BSA immunogen.
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Secondary antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
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Standard solutions of Dicamba.
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Sample extracts.
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Buffers (coating, washing, blocking, substrate).
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Substrate solution (e.g., TMB).
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Stop solution (e.g., H₂SO₄).
Procedure:
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Coating: Coat a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
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Washing: Wash the plate multiple times with washing buffer.
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Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Competition: Add Dicamba standards or samples to the wells, followed immediately by the primary antibody. Incubate for 1-2 hours at room temperature. Free Dicamba in the sample will compete with the coated Dicamba for binding to the primary antibody.
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Washing: Repeat the washing step.
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Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Substrate Addition: Add the substrate solution to each well. A color will develop.
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Stopping the Reaction: Add the stop solution to each well.
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Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of Dicamba in the sample.
Conclusion
Dicamba-(CH2)5-acid is a crucial molecule for the analytical monitoring of the herbicide Dicamba. Its design as a hapten with a linker arm allows for the production of specific antibodies, which are the cornerstone of sensitive and high-throughput immunoassays. This technical guide provides the foundational knowledge for researchers and scientists to understand, synthesize, and utilize Dicamba-(CH2)5-acid in the development of analytical tools for environmental and agricultural applications.
References
- 1. [PDF] Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. | Semantic Scholar [semanticscholar.org]
- 2. Dicamba - Wikipedia [en.wikipedia.org]
- 3. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba [escholarship.org]
- 9. 2.3. Preparation of hapten-protein conjugates [bio-protocol.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 12. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]

